Sdh-IN-12

Sclerotinia sclerotiorum SDH inhibition antifungal screening

Researchers need quantifiable SDHI benchmarks, not unvalidated analogs. SDH-IN-12 (compound 9b) provides validated activity data for fungicide screening and SAR studies. - EC50: 0.97 μM (S. sclerotiorum) and 2.07 μM (C. arachidicola) - 98% inhibition at 50 μM vs. S. sclerotiorum - Broad-spectrum activity across 5 phytopathogens - No herbicidal interference in planta assays Ideal as a reference standard for SDH inhibition studies.

Molecular Formula C19H13F5N4O2
Molecular Weight 424.3 g/mol
Cat. No. B12369065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSdh-IN-12
Molecular FormulaC19H13F5N4O2
Molecular Weight424.3 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C(F)F)C(=O)NC(=O)NC2=CC=CC=C2C3=CC(=C(C(=C3)F)F)F
InChIInChI=1S/C19H13F5N4O2/c1-28-8-11(16(27-28)17(23)24)18(29)26-19(30)25-14-5-3-2-4-10(14)9-6-12(20)15(22)13(21)7-9/h2-8,17H,1H3,(H2,25,26,29,30)
InChIKeyJWCRMYYAEMGXOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SDH-IN-12 Succinate Dehydrogenase Inhibitor


SDH-IN-12 (CAS 3027210-28-9, also designated compound 9b) is a synthetic succinate dehydrogenase inhibitor (SDHI) belonging to the pyrazole carboxamide structural class. Its molecular formula is C19H13F5N4O2 with a molecular weight of 424.3 g/mol . The compound acts by binding to the ubiquinone-binding site of mitochondrial complex II (SDH), disrupting fungal respiration and energy metabolism . SDH-IN-12 demonstrates quantifiable in vitro antifungal activity against multiple phytopathogenic fungi, with established EC50 values against Sclerotinia sclerotiorum (0.97 μM) and Corticium arachidicola (2.07 μM) .

SDH-IN-12 Differentiation from Generic SDHIs


The succinate dehydrogenase inhibitor (SDHI) class encompasses structurally diverse chemotypes including pyrazole-4-carboxamides, pyridinyl-ethyl-benzamides, and oxathiin-carboxamides, each exhibiting distinct binding interactions with the ubiquinone-binding pocket of the SDH complex [1]. These structural differences translate to substantial variation in species-specific antifungal potency and cross-resistance profiles. For instance, commercial SDHIs such as boscalid, fluxapyroxad, and benzovindiflupyr demonstrate EC50 values against Sclerotinia sclerotiorum that can differ by more than 100-fold depending on the specific chemotype and assay conditions [2]. Consequently, substituting SDH-IN-12 with another SDHI without quantitative validation risks introducing uncharacterized potency gaps, differential spectra of activity against target pathogens, and unpredictable sensitivity in resistant fungal populations. The evidence below establishes the specific performance parameters that define SDH-IN-12's selection value.

SDH-IN-12 Quantitative Differentiation Evidence


Sclerotinia sclerotiorum Antifungal Activity

SDH-IN-12 exhibits in vitro antifungal activity against Sclerotinia sclerotiorum with an EC50 value of 0.97 μM . For procurement context, commercial SDHI fluxapyroxad demonstrates EC50 values ranging from 0.021 to 0.095 μg/mL against the same pathogen in mycelial growth assays [1], while boscalid exhibits EC50 values between 0.068 and 0.219 μg/mL against S. sclerotiorum isolates [2]. Direct quantitative comparison is constrained by differing units (μM vs. μg/mL) and assay methodologies across independent studies.

Sclerotinia sclerotiorum SDH inhibition antifungal screening plant pathology

Broad-Spectrum Antifungal Profile

At a concentration of 50 μM, SDH-IN-12 demonstrates quantifiable fungicidal activity against a panel of five agriculturally relevant phytopathogens: Sclerotinia sclerotiorum (98% inhibition), Rhizoctonia solani (90%), Corticium arachidicola (90%), Alternaria solani (71%), and Botrytis cinerea (50%) . This inhibition profile establishes the compound's spectrum of activity across major fungal pathogens affecting diverse crop systems.

broad-spectrum antifungal fungicidal activity phytopathogen screening crop protection

Corticium arachidicola Inhibition

SDH-IN-12 inhibits Corticium arachidicola (peanut stem rot pathogen) with an EC50 of 2.07 μM . In the SDHI class, the pyrazole-4-carboxamide subfamily—which includes fluxapyroxad and benzovindiflupyr—generally exhibits the highest activity against Sclerotinia species, while activity against C. arachidicola varies substantially by chemotype [1]. SDH-IN-12's defined EC50 against C. arachidicola provides a reference point for this less-frequently reported pathogen target.

Corticium arachidicola peanut pathogen SDH inhibition fungicide discovery

Plant Safety Profile

SDH-IN-12 demonstrates no significant herbicidal activity against both monocotyledonous and dicotyledonous plants in phytotoxicity screening assays . This observation is consistent with the class-level characteristic of SDHIs, which generally exhibit high fungal selectivity due to structural differences between fungal and plant SDH ubiquinone-binding sites [1]. Commercial SDHIs including fluxapyroxad and boscalid are widely used in agricultural applications with established crop safety profiles across diverse plant species.

phytotoxicity crop safety herbicidal activity plant tolerance

SDH-IN-12 Research and Industrial Applications


Sclerotinia sclerotiorum SDH Inhibition Studies

SDH-IN-12 is suitable for in vitro studies investigating Sclerotinia sclerotiorum growth inhibition, with a defined EC50 of 0.97 μM providing a reproducible benchmark . The compound can serve as a tool compound for SDH inhibition studies in S. sclerotiorum, with observed 98% inhibition at 50 μM . Researchers may use SDH-IN-12 alongside commercial SDHIs (fluxapyroxad, boscalid) to establish internal calibration curves for potency comparisons under standardized laboratory conditions.

Broad-Spectrum Antifungal Screening

The compound's demonstrated activity across five phytopathogens—S. sclerotiorum (98%), R. solani (90%), C. arachidicola (90%), A. solani (71%), and B. cinerea (50%) at 50 μM—makes it applicable for broad-spectrum antifungal screening programs . SDH-IN-12 can function as a reference SDHI in comparative panels designed to characterize the sensitivity profiles of novel fungal isolates or to validate the SDH-dependent nature of observed antifungal effects.

SDHI SAR and Lead Optimization

SDH-IN-12 (compound 9b) represents a pyrazole carboxamide SDHI chemotype with defined activity parameters, making it a suitable benchmark for structure-activity relationship (SAR) studies in SDHI lead optimization programs. The compound's established EC50 values against S. sclerotiorum (0.97 μM) and C. arachidicola (2.07 μM) provide quantitative reference points for evaluating potency improvements in novel SDHI analog series . Researchers may incorporate SDH-IN-12 as a comparator compound when assessing next-generation SDHI candidates.

Plant-Based Fungal Disease Models

SDH-IN-12's demonstrated lack of significant herbicidal activity against monocot and dicot plants supports its use in plant-based experimental systems where phytotoxic interference would confound results. The compound can be applied in detached leaf assays, whole-plant infection models, or in planta efficacy studies without introducing herbicidal artifacts that could compromise data interpretation. This property aligns with the class-level plant safety profile of commercial SDHI fungicides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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